7-(azepan-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azepane is a heterocyclic compound that features a triazolopyrimidine core fused with an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azepane typically involves the cyclization of appropriate precursors. One common method involves the reaction of N4-benzyl-6-chloropyrimidine-4,5-diamine with sodium azide under suitable conditions to form the triazolopyrimidine core. This intermediate is then subjected to further reactions to introduce the azepane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azepane involves its interaction with specific molecular targets. This compound is known to act as an antagonist or inhibitor for certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol: Similar core structure but different functional groups.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its cytotoxic activities against cancer cells.
Uniqueness
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azepane is unique due to its specific combination of the triazolopyrimidine core with the azepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C17H20N6 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
7-(azepan-1-yl)-3-benzyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C17H20N6/c1-2-7-11-22(10-6-1)16-15-17(19-13-18-16)23(21-20-15)12-14-8-4-3-5-9-14/h3-5,8-9,13H,1-2,6-7,10-12H2 |
InChI Key |
DMVHTWWJETVRRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.